ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate chemical properties
ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Introduction: The Prominence of the Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are integral to drugs treating a spectrum of conditions, from inflammation to erectile dysfunction and cancer.[1] Within this class, aminopyrazoles serve as exceptionally versatile building blocks, offering multiple reactive sites for chemical diversification. This guide focuses on a specific, yet important, member of this family: ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate .
The precise arrangement of substituents—regiochemistry—on the pyrazole ring is critical, as it dictates the molecule's steric and electronic properties, and ultimately, its biological activity and synthetic utility. Due to the close structural similarity and frequent co-occurrence in synthetic preparations, this guide will also reference data from key isomers, such as ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate[2] and ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[3], to provide a comprehensive understanding of this chemical space. This document is intended for researchers and drug development professionals, offering insights into the synthesis, reactivity, and core chemical properties of this valuable synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of a molecule are dictated by its structure. Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature with a molecular weight of 169.18 g/mol .[2][3] The table below summarizes its key identifiers and those of a closely related isomer for comparative purposes.
| Property | Value for Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Value for Isomer (Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) |
| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₁N₃O₂[2] |
| Molecular Weight | 169.18 g/mol | 169.18 g/mol [2] |
| CAS Number | 89088-57-3[4] | 123522-0-0[2] |
| Appearance | Solid[2] | Solid[2] |
| IUPAC Name | ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
| SMILES String | CCOC(=O)c1cc(N)n(C)n1 | CN1N=C(C(OCC)=O)C=C1N[2] |
| InChI Key | AVAANYHFUXNOPC-UHFFFAOYSA-N[4] | KTRQSZBRYRHIKL-UHFFFAOYSA-N[2] |
Synthesis and Purification
The synthesis of substituted pyrazoles most commonly relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For N-methylated pyrazoles like the title compound, the strategy can involve either starting with methylhydrazine or N-methylating a pre-formed pyrazole ring.
Proposed Synthetic Workflow
A robust and common route to this class of molecules involves the cyclization of an appropriate acyclic precursor. The following workflow outlines a plausible synthesis starting from ethyl 2-cyano-3-oxobutanoate and methylhydrazine. The choice of methylhydrazine directly establishes the N1-methylation, which is often preferable to post-synthesis methylation as it can avoid issues with competing N-methylation at the exocyclic amino group or the other ring nitrogen.
Caption: Proposed synthesis of the target molecule via cyclocondensation.
Experimental Protocol (Exemplary)
This protocol is a representative procedure adapted from general methods for pyrazole synthesis.[5][6]
-
Reaction Setup: To a solution of an appropriate β-keto ester precursor in a suitable solvent like ethanol, add an equimolar amount of methylhydrazine sulfate.
-
Cyclization: Add a base, such as sodium acetate, to neutralize the hydrazine salt in situ. The choice of a mild base is crucial to prevent hydrolysis of the ester functionality.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then taken up in ethyl acetate and washed sequentially with water and brine. This aqueous workup removes inorganic salts and any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from any unreacted starting materials or isomeric byproducts.
Reactivity Profile
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic pyrazole ring.
-
Amino Group (Position 3): This is the most nucleophilic site, readily undergoing reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases.[1] This functionality is a primary handle for building molecular complexity.
-
Ester Group (Position 5): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to amides via aminolysis or to hydrazides by reacting with hydrazine, providing further avenues for derivatization.
-
Pyrazole Ring (C4 Position): The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing carboxylate group will influence its reactivity.
Caption: Key reaction pathways for the title compound.
Spectroscopic Characterization
While specific spectral data for the title compound is not widely published, its characteristic spectroscopic features can be reliably predicted based on its structure and data from close isomers.[3][7]
-
¹H NMR:
-
N-CH₃: A sharp singlet is expected around 3.6-4.0 ppm.
-
Ethyl Ester (CH₂): A quartet around 4.1-4.4 ppm.
-
Ethyl Ester (CH₃): A triplet around 1.2-1.4 ppm.
-
Pyrazole C4-H: A singlet expected in the aromatic region, typically around 5.8-6.5 ppm.
-
Amino (NH₂): A broad singlet, typically in the range of 4.0-6.0 ppm, whose position can vary with concentration and solvent.
-
-
¹³C NMR:
-
Ester C=O: Expected around 160-165 ppm.
-
Pyrazole C3 & C5: Quaternary carbons attached to heteroatoms, expected in the range of 140-160 ppm.
-
Pyrazole C4: Expected around 90-100 ppm, shifted upfield due to the influence of two adjacent nitrogen atoms.
-
Ester O-CH₂ & N-CH₃: Signals expected in the 40-60 ppm range.
-
Ester CH₃: A signal expected around 14 ppm.
-
-
Mass Spectrometry (EI):
-
The primary evidence will be the molecular ion peak (M⁺) at m/z = 169.[3]
-
Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45) to give a fragment at m/z = 124, and loss of the entire ester functionality.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of sharp to medium bands in the region of 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the ester carbonyl.
-
C=N/C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is not universally available, data from its isomers provides essential guidance for safe handling.[2] The compound should be treated as acutely toxic and an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[2] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[8] |
| STOT-SE | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[8] |
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and call a poison center or doctor immediately.[10] Do not induce vomiting.
Conclusion
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic building block with a well-defined reactivity profile. Its strategic placement of an amino group and an ethyl ester on the N-methylated pyrazole core makes it an ideal starting point for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, regiochemistry, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
-
ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. [Link]
-
(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]
-
SAFETY DATA SHEET - ChemDmart. [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. [Link]
-
ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate - Chemical Synthesis Database. [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. [Link]
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. [Link]
-
ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate | C7H11N3O2 | CID - PubChem. [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/4b0453303102324978e17424619d00921c5b8543]([Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. chemdmart.com [chemdmart.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
